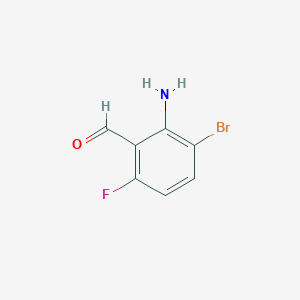

2-Amino-3-bromo-6-fluorobenzaldehyde

Description

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-amino-3-bromo-6-fluorobenzaldehyde |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H,10H2 |

InChI Key |

BKURYGNSYAVURA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)N)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Amino 3 Bromo 6 Fluorobenzaldehyde

Chemical Reactivity Profile of 2-Amino-3-bromo-6-fluorobenzaldehyde

The chemical behavior of this compound is characterized by the reactivity of its aldehyde function, the potential for substitution of its halogen atoms, and the influence of the amino group on the aromatic ring's electron density.

The aldehyde group imparts a significant electrophilic character to the carbonyl carbon, rendering it susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. The presence of the electron-withdrawing fluorine and bromine atoms further enhances the electrophilicity of the carbonyl carbon, although this is somewhat counteracted by the electron-donating amino group.

Common nucleophilic addition reactions involving this compound can be generalized as follows:

Formation of Schiff bases: Reaction with primary amines to yield imines.

Wittig reaction: Olefination with phosphorus ylides to form alkenes.

Grignard and organolithium reactions: Addition of organometallic reagents to produce secondary alcohols.

| Reaction Type | Nucleophile | Product Class |

|---|---|---|

| Imination | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Organometallic Addition | Grignard Reagent (R-MgBr) | Secondary Alcohol |

The bromine and fluorine atoms attached to the aromatic ring can participate in substitution reactions, although their reactivity differs significantly. The bromine atom, being larger and less electronegative than fluorine, is generally a better leaving group in nucleophilic aromatic substitution reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. The fluorine atom is considerably less reactive in these transformations and typically remains intact. This differential reactivity allows for selective functionalization of the molecule.

The aldehyde group of this compound can undergo both oxidation and reduction.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and for designing efficient synthetic routes.

Detailed mechanistic investigations of reactions involving this compound are not extensively reported in the literature. However, the reaction pathways can be inferred from the well-established mechanisms of similar transformations. For instance, in nucleophilic addition to the aldehyde, the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the associated transition state will be influenced by the electronic and steric effects of the substituents on the aromatic ring.

Computational chemistry could provide valuable insights into the transition states of reactions involving this molecule, helping to elucidate the precise role of each substituent in modulating reactivity.

The halogen and aldehyde groups exert a profound influence on the reaction mechanisms.

Steric Effects: The ortho-disubstitution pattern of the amino and bromine groups, as well as the fluorine atom at the 6-position, creates significant steric hindrance around the aldehyde functionality. This can influence the approach of nucleophiles and may favor the formation of certain stereoisomers in reactions that generate new chiral centers.

The intramolecular hydrogen bonding between the amino group and the aldehyde's carbonyl oxygen can also play a role in directing reactivity and influencing the conformation of the molecule.

Catalytic Reaction Mechanisms

The reactivity of this compound in catalytic processes is primarily centered on its utility as a precursor for the synthesis of complex heterocyclic structures, such as quinazolines. While specific mechanistic studies focusing exclusively on this substituted benzaldehyde (B42025) are not extensively documented, the reaction pathways can be inferred from well-established mechanisms for related 2-aminobenzaldehyde (B1207257) derivatives. Catalytic systems, often employing transition metals like copper or palladium, are instrumental in facilitating these transformations through specific activation and bond-forming steps.

One of the key reaction pathways involves the condensation of the 2-amino group and the aldehyde functionality with a suitable nitrogen source, such as ammonia (B1221849) or primary amines, to form a quinazoline (B50416) ring. For instance, in copper-catalyzed systems, the mechanism for the formation of a quinazoline from a 2-aminobenzaldehyde derivative typically proceeds through several key stages. Initially, the copper catalyst, often in conjunction with a ligand and an oxidant, facilitates the oxidative coupling of the starting materials. A plausible mechanism involves the initial reaction of the 2-aminobenzaldehyde with a nitrogen source like ammonium (B1175870) chloride. This is followed by a cyclization step to form a dihydroquinazoline (B8668462) intermediate. Subsequent aromatization, often promoted by the catalytic system, yields the final quinazoline product. nih.govnih.gov

Palladium-catalyzed reactions represent another significant area of investigation. These reactions often leverage the reactivity of the bromine substituent on the aromatic ring for cross-coupling reactions. While direct studies on this compound are scarce, analogous palladium-catalyzed reactions on aryl halides provide insight. For example, a palladium catalyst can facilitate a C-N bond formation via reductive elimination. nih.gov In the context of synthesizing quinazoline derivatives, a palladium catalyst could be involved in a tandem reaction where it first catalyzes a cross-coupling reaction at the C-Br bond, followed by cyclization involving the amino and aldehyde groups.

The table below summarizes representative catalytic systems that are mechanistically relevant to the transformation of 2-aminobenzaldehyde derivatives and, by extension, this compound.

| Catalyst System | Oxidant | Proposed Key Steps | Product Type |

| CuCl/DABCO/4-HO-TEMPO | Oxygen (O₂) | Aerobic oxidation, condensation, cyclization | Quinazolines |

| [Pd(allyl)Cl]₂ / AdBippyPhos | - | Reductive elimination for C-N bond formation | N-arylated products |

| I₂ / O₂ | Oxygen (O₂) | Benzylic sp³ C-H bond amination, condensation | Quinazolines |

| FeCl₂ / TBHP | TBHP | sp³ C-H oxidation, intramolecular C-N bond formation | Quinazolines |

Cascade Cyclization Mechanistic Studies

Cascade cyclization reactions involving this compound are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single operation. These reactions are characterized by a sequence of intramolecular bond-forming events that proceed spontaneously after an initial triggering event. The inherent functionality of this compound, with its ortho-amino and aldehyde groups, makes it an ideal substrate for such transformations, particularly for the synthesis of quinazolinone scaffolds.

Mechanistic studies on analogous systems suggest that these cascade reactions can be initiated under various conditions, including metal-catalyzed and metal-free environments. A common cascade pathway begins with the reaction of the 2-aminobenzaldehyde derivative with another reactant, leading to an intermediate that is primed for subsequent cyclization. For example, a Ru(II) complex has been shown to catalyze the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles and an alcohol-water system. rsc.org While the starting material is different, the mechanistic principle of a tandem reaction is applicable. A proposed mechanism involves the initial formation of an intermediate that then undergoes intramolecular cyclization.

In a hypothetical cascade cyclization involving this compound, the reaction could be initiated by the formation of an imine between the aldehyde group and a primary amine. This intermediate could then undergo an intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto a suitable electrophilic site, triggering the cyclization cascade. The presence of the bromine and fluorine atoms can influence the electronic properties of the ring and the reactivity of the functional groups, potentially affecting the kinetics and outcome of the cascade process.

The following table outlines a plausible mechanistic sequence for a cascade cyclization of a 2-aminobenzaldehyde derivative, which can be extrapolated to this compound.

| Step | Description | Intermediate Type |

| 1 | Condensation of the aldehyde with a nitrogen source (e.g., an amide). | Imine or related adduct. |

| 2 | Intramolecular nucleophilic attack of the amino group onto the newly formed electrophilic center. | Dihydroquinazoline derivative. |

| 3 | Dehydration or oxidation to achieve aromatization. | Quinazoline or quinazolinone ring system. |

Advanced Synthetic Transformations and Applications of 2 Amino 3 Bromo 6 Fluorobenzaldehyde As a Key Intermediate

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Amino-3-bromo-6-fluorobenzaldehyde serves as a crucial and versatile building block in the synthesis of complex molecules. Its trifunctional nature, possessing an aldehyde, an amino group, and two different halogen substituents (bromo and fluoro), allows for a wide range of chemical transformations. This multi-functionality enables chemists to introduce various structural motifs and functional groups, facilitating the construction of intricate molecular architectures. The strategic positioning of these reactive sites on the benzene (B151609) ring makes it a valuable precursor for creating diverse libraries of compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products, a desirable trait in drug discovery.

Heterocyclic Chemistry Applications

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These nitrogen-, oxygen-, and sulfur-containing ring systems are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Bicyclic Heterocycles (e.g., Indazoles)

Indazoles are a class of bicyclic heterocycles that exhibit a broad spectrum of biological activities. The synthesis of indazole derivatives can be achieved through various methods, often involving the cyclization of appropriately substituted benzene precursors. While direct synthesis of indazoles from this compound is not explicitly detailed in the provided information, the related compound 2-bromo-6-fluorobenzaldehyde (B104081) is used to synthesize indazoles. ossila.com This is accomplished through a copper(II) oxide-catalyzed reaction with primary amines and sodium azide. ossila.com This suggests a potential pathway where the amino group of this compound could be modified or participate in alternative cyclization strategies to form indazole scaffolds. The synthesis of indazoles is a significant area of research, with methods like the reaction of o-fluorobenzaldehydes with hydrazine (B178648) being a practical approach. acs.org

Construction of Amino-Quinazoline Derivatives

Quinazolines and their amino-substituted derivatives are a prominent class of nitrogen-containing heterocycles with diverse pharmacological properties. scielo.brresearchgate.net this compound is a reported intermediate in the synthesis of amino-quinazolines. For instance, the reaction of a similar compound, 2-amino-4-bromo-6-fluorobenzaldehyde, with diguanidinium carbonate leads to the formation of 7-bromo-5-fluoroquinazolin-2-amine. scielo.br This intermediate can be further functionalized to produce bioactive 2,5-diamino-quinazolines. scielo.br This highlights the utility of aminobenzaldehyde derivatives in constructing the quinazoline (B50416) core.

Formation of Benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with applications in medicinal chemistry. nih.govontosight.ai The synthesis of benzoxazoles often involves the condensation of o-aminophenols with aldehydes or their derivatives. organic-chemistry.orgnih.govresearchgate.net While a direct reaction using this compound is not specified, the general synthetic strategies for benzoxazoles suggest its potential as a precursor. The amino and aldehyde groups could potentially react with a suitable reagent to form the oxazole (B20620) ring fused to the benzene core.

Synthesis of Diazaheterocycle-Fused Quinolines

Quinoline (B57606) derivatives are fundamental building blocks for a vast array of polynuclear heterocyclic systems. scilit.comnih.gov The fusion of other heterocyclic rings, particularly those containing nitrogen (diazaheterocycles), to the quinoline scaffold can lead to novel compounds with interesting biological properties. While the direct use of this compound in the synthesis of diazaheterocycle-fused quinolines is not explicitly described, its structural features make it a plausible candidate for such transformations. The amino and aldehyde functionalities could participate in cascade reactions with appropriate partners to construct these complex fused systems. nih.gov

Preparation of Aminothiazole-Based Scaffolds

2-Aminothiazole and its derivatives are recognized as significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.netignited.in The synthesis of aminothiazole-based structures often involves the reaction of a thiourea (B124793) derivative with an α-haloketone (Hantzsch synthesis). researchgate.net While a direct route from this compound to an aminothiazole is not immediately apparent from the provided context, the aldehyde functionality could be transformed into a group that facilitates the construction of a thiazole (B1198619) ring. For example, it could be converted to an α-haloketone, which could then react with thiourea.

Synthesis of Oxazolones and Triazinones

The versatile chemical nature of this compound renders it a valuable precursor for the synthesis of various heterocyclic compounds, including oxazolones and triazinones. These scaffolds are of significant interest in medicinal chemistry and materials science.

A plausible and well-established route to oxazolones from aromatic aldehydes is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate. The reaction proceeds through the formation of an azlactone, which is a key intermediate. For this compound, the reaction would likely proceed as outlined in the table below. It is important to note that the amino group may require protection prior to the reaction to prevent unwanted side reactions, although in some cases the reaction can proceed without it.

| Reactant 1 | Reactant 2 | Reagents | Plausible Product |

| This compound | Hippuric Acid | Acetic Anhydride, Sodium Acetate | 4-(2-Amino-3-bromo-6-fluorobenzylidene)-2-phenyloxazol-5(4H)-one |

For the synthesis of triazinones, a potential approach involves the reaction of the aldehyde with a suitable nitrogen-containing precursor. One possible method is the reaction with an aminoguanidine (B1677879) derivative, which can undergo cyclization to form the triazinone ring. Another approach could involve a multi-component reaction. For instance, a reaction of this compound with an amine and a source of the C=N-N moiety could lead to the desired triazinone structure. The specific reaction conditions would need to be optimized to favor the formation of the triazinone over other potential products.

| Reactant 1 | Reactant 2 | General Conditions | Plausible Product |

| This compound | Aminoguanidine hydrochloride | Acid or base catalysis, heating | 6-(2-Amino-3-bromo-6-fluorophenyl)-1,2,4-triazin-5(4H)-one |

Formation of Tetrasubstituted Furans

The synthesis of highly substituted furan (B31954) rings is a significant goal in organic chemistry due to their prevalence in natural products and pharmaceuticals. A plausible method for the formation of tetrasubstituted furans from this compound involves a formal [2+2+1] cycloaddition reaction. This approach utilizes an aldehyde, an acetylenedicarboxylate (B1228247), and an acyl compound, promoted by a combination of a phosphine (B1218219) and a base under metal-free conditions.

In this proposed synthesis, this compound would serve as the aldehyde component. The reaction would likely proceed through the formation of an α,β-enone intermediate, followed by an intramolecular Wittig reaction to yield the furan ring. The specific substituents on the resulting furan would be determined by the choice of the acetylenedicarboxylate and the acyl compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Promoters | Plausible Product |

| This compound | Dimethyl acetylenedicarboxylate | Benzoyl chloride | Triphenylphosphine, 4-Picoline | Dimethyl 4-(2-amino-3-bromo-6-fluorophenyl)-5-phenylfuran-2,3-dicarboxylate |

This methodology offers a convergent and efficient route to complex furan structures, allowing for the introduction of diverse functionalities in a single step. The amino group on the benzaldehyde (B42025) provides a handle for further synthetic transformations of the resulting furan derivative.

Applications in Materials Science

The unique substitution pattern of this compound, featuring amino, bromo, and fluoro groups on an aromatic aldehyde core, suggests its potential as a versatile building block in materials science.

Fabrication of Semiconducting Nanostructures and Nanowires

While direct applications of this compound in fabricating semiconducting nanostructures and nanowires are not extensively documented, its chemical functionalities suggest its potential as a precursor for such materials. The aromatic system can contribute to the electronic properties required for semiconductivity. The amino group can be utilized for polymerization or for linking the molecule to other components in a larger supramolecular assembly. Furthermore, the aldehyde group provides a reactive site for the growth of nanostructures through condensation reactions.

The presence of heavy atoms like bromine can also influence the electronic properties of materials derived from this compound, potentially leading to interesting photophysical behaviors. Through carefully designed synthetic strategies, this molecule could be incorporated into conjugated polymers or organic frameworks with tailored semiconducting properties for applications in organic electronics.

Derivatization Strategies Involving 2 Amino 3 Bromo 6 Fluorobenzaldehyde

Introduction of Chiral Auxiliaries and Probes

The development of methods to accurately determine the enantiomeric purity of chiral compounds is of paramount importance in fields such as asymmetric synthesis and pharmaceutical development. One effective technique involves the use of chiral derivatizing agents to convert a pair of enantiomers into diastereomers, which can then be distinguished by nuclear magnetic resonance (NMR) spectroscopy.

Development of Chiral NMR Probes for Enantiopurity Determination

While direct studies detailing the use of 2-Amino-3-bromo-6-fluorobenzaldehyde in the development of chiral NMR probes for enantiopurity determination are not extensively documented in publicly available literature, the structural features of the molecule suggest its potential in this application. The primary amino group of this compound can be reacted with a chiral carboxylic acid to form a diastereomeric amide. The resulting diastereomers would be expected to exhibit distinct signals in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric excess of the original chiral acid.

The presence of the fluorine atom at the 6-position is particularly advantageous for ¹⁹F NMR analysis. ¹⁹F NMR offers a wide chemical shift range and is highly sensitive to the local electronic environment, making it an excellent tool for resolving diastereomeric signals. The general principle of this approach is outlined in the following reaction scheme:

Reaction Scheme for the Formation of Diastereomeric Amides

| Reactant 1 | Reactant 2 | Product |

| This compound | Chiral Carboxylic Acid (R- and S-enantiomers) | Diastereomeric Amides |

The success of this method would depend on the selection of a suitable chiral carboxylic acid that induces a significant chemical shift difference between the resulting diastereomers.

Functional Group Interconversions for Tailored Derivatives

The aldehyde and amino functional groups, along with the bromine atom of this compound, provide reactive sites for a variety of chemical transformations. These functional group interconversions are crucial for the synthesis of more complex molecules with tailored electronic and steric properties.

The aldehyde group can undergo a range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to an imine through condensation with a primary amine. The amino group can be acylated, alkylated, or diazotized, leading to the introduction of a wide range of substituents. Furthermore, the bromine atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.

A hypothetical reaction pathway illustrating the potential for functional group interconversion is the synthesis of a novel heterocyclic compound. For instance, the aldehyde could first be protected, followed by a Suzuki coupling at the bromine position to introduce a new aryl group. Subsequent deprotection of the aldehyde and condensation with a suitable binucleophile could lead to the formation of a complex heterocyclic system.

Potential Functional Group Interconversions of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Aldehyde | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Aldehyde | Reducing Agent (e.g., NaBH₄) | Alcohol |

| Aldehyde | Primary Amine (R-NH₂) | Imine |

| Amino | Acyl Chloride (R-COCl) | Amide |

| Amino | Alkyl Halide (R-X) | Alkylated Amine |

| Bromine | Arylboronic Acid, Pd catalyst | Biaryl |

These examples highlight the synthetic versatility of this compound as a building block in organic synthesis. The ability to selectively modify its functional groups allows for the rational design and synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Further research into the specific reactivity and derivatization of this compound is warranted to fully explore its synthetic potential.

Computational and Theoretical Studies on 2 Amino 3 Bromo 6 Fluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens through which to examine molecular properties. For 2-Amino-3-bromo-6-fluorobenzaldehyde, these calculations are crucial for understanding its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a popular method for studying substituted benzaldehydes due to its balance of accuracy and computational efficiency. canterbury.ac.uknih.govnih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry of this compound. nih.govchemeurope.com These optimizations reveal the most stable conformation of the molecule, considering the spatial arrangement of the amino, bromo, fluoro, and aldehyde groups on the benzene (B151609) ring.

Theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR and FT-Raman spectra to validate the computed structure. nih.govnih.gov For similar molecules like 2-amino-5-bromo benzaldehyde (B42025), DFT calculations have shown excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra, providing insights into the molecule's photophysical properties. mdpi.comresearchgate.net The calculated HOMO and LUMO energy gap from DFT is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Benzaldehyde This table presents typical data obtained from DFT calculations for a molecule structurally similar to this compound, as specific values for the target compound are not available.

| Property | Value | Unit |

| Total Energy | -2850.123 | Hartrees |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.89 | eV |

| Energy Gap (HOMO-LUMO) | 4.56 | eV |

| Dipole Moment | 3.21 | Debye |

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. chemeurope.comwikipedia.org The Hartree-Fock (HF) method is a foundational ab initio technique that, while less accurate than DFT in some respects due to its neglect of electron correlation, is often used as a starting point for more advanced calculations. chemeurope.comnih.gov

For molecules like 2-bromo-5-fluorobenzaldehyde, ab initio calculations at the RHF/6-311G* level have been used to determine optimized structures and harmonic vibrational frequencies. nih.gov These methods can also elucidate the relative stabilities of different isomers. For instance, in 2-bromo-5-fluorobenzaldehyde, the O-trans isomer (with respect to the aldehyde oxygen and the bromine atom) was found to be the more stable form. nih.gov While computationally more demanding, post-Hartree-Fock methods can offer even higher accuracy for electronic properties.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding provides a deeper understanding of the stability and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. uni-muenchen.denih.govnumberanalytics.com NBO analysis for this compound would reveal the nature of the bonding within the molecule and the extent of electron delocalization.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2). For substituted aromatic compounds, significant E(2) values often indicate strong intramolecular charge transfer (ICT) from electron-donating groups to electron-withdrawing groups. researchgate.netscience.gov In this compound, NBO analysis would likely show charge delocalization from the lone pairs of the amino group and the halogen atoms to the antibonding orbitals of the benzene ring and the carbonyl group.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions This table provides a hypothetical example of NBO analysis results for this compound, based on findings for similar molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 5.2 |

| π(C-C) | π(C=O) | 20.8 |

| LP(2) Br | σ(C-C) | 1.5 |

| LP(3) F | σ(C-C) | 0.8 |

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, based on the distribution of electrons in the molecular orbitals. wikipedia.orguni-muenchen.dechemrxiv.org This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic properties of the molecule. For 2-amino-5-bromo benzaldehyde, Mulliken population analysis has been used to calculate atomic charges. researchgate.net

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. researchgate.netq-chem.com Despite this limitation, they can provide valuable qualitative insights into the charge distribution. In this compound, the analysis would be expected to show negative charges on the electronegative oxygen, nitrogen, and fluorine atoms, and a positive charge on the carbonyl carbon, which is consistent with its electrophilic character.

Molecular Electrostatic Potential Surfaces (MESP)

Molecular Electrostatic Potential Surfaces (MESP) provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. mdpi.comrsc.orgdntb.gov.ua These surfaces are invaluable for predicting the sites of electrophilic and nucleophilic attack. mdpi.comnih.gov The MESP is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted benzenes, the MESP is influenced by the electronic effects of the substituents. dtic.mil In this compound, the MESP would likely show a region of high negative potential around the carbonyl oxygen, making it a prime site for protonation and electrophilic attack. The amino group would also contribute to the negative potential on the aromatic ring, while the electron-withdrawing nature of the halogens and the aldehyde group would create regions of positive potential, particularly on the hydrogen atoms of the ring and the aldehyde group. researchgate.net

Topological Analyses (e.g., ELF, LOL, NCI, QTAIM, RDG)

No studies were found that performed Electron Localization Function (ELF), Laplacian of the electron density (LOL), Non-Covalent Interaction (NCI), Quantum Theory of Atoms in Molecules (QTAIM), or Reduced Density Gradient (RDG) analyses on this compound. Such analyses would typically provide insights into the nature of chemical bonds, electron delocalization, and non-covalent interactions within the molecule.

Prediction of Reactivity and Selectivity

Detailed predictions of the chemical behavior of this compound are unavailable in the current literature.

Global Reactivity Parameters and Fukui Functions

There is no published data on the global reactivity parameters (such as chemical hardness, electronic chemical potential, and electrophilicity) or Fukui functions for this compound. These calculations are instrumental in predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks.

Computational Modeling of Reaction Mechanisms

No computational studies modeling the mechanisms of reactions involving this compound were identified. Such research would be valuable for understanding reaction pathways, transition states, and the energetics of potential chemical transformations.

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical predictions of spectroscopic properties (such as IR, Raman, NMR, and UV-Vis spectra) for this compound, and their correlation with experimental data, have not been reported in the literature. These studies are essential for confirming the molecular structure and understanding its electronic transitions.

Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino 3 Bromo 6 Fluorobenzaldehyde

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to generate a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy identifies the number and electronic environment of hydrogen atoms. For 2-Amino-3-bromo-6-fluorobenzaldehyde, the spectrum reveals distinct signals for the aldehyde proton, the two aromatic protons, and the amine protons. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows the aldehyde proton as a singlet at approximately 9.75 ppm. rsc.org The two aromatic protons appear as distinct signals due to their unique positions and couplings to the fluorine atom. One aromatic proton is observed as a doublet at 7.64 ppm, showing a four-bond coupling to fluorine (⁴JFH) of 7.4 Hz. The other aromatic proton appears as a doublet at 6.42 ppm, with a three-bond coupling to fluorine (³JFH) of 10.3 Hz. The two protons of the amino group (NH₂) are observed as a broad singlet at 6.30 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound displays seven distinct carbon signals. The aldehyde carbonyl carbon is typically found significantly downfield, observed at 191.7 ppm. The six aromatic carbons are influenced by the attached substituents (amino, bromo, fluoro, and aldehyde groups) and their coupling with the fluorine atom. Key assignments from experimental data include the carbon directly bonded to fluorine (C6) at 163.4 ppm, which appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JFC) of 255.2 Hz. rsc.org Other notable signals include the carbon bearing the amino group (C2) at 151.2 ppm (³JFC = 12.6 Hz) and the carbon bonded to bromine (C3) at 95.3 ppm (²JFC = 23.1 Hz). rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specific for fluorine-containing compounds. For this molecule, it provides a single signal whose chemical shift and coupling patterns confirm the electronic environment of the fluorine atom. The ¹⁹F NMR spectrum shows a doublet of doublets at -97.63 ppm, with the splittings corresponding to the couplings with the two aromatic protons (³JFH = 10.3 Hz and ⁴JFH = 7.4 Hz), corroborating the data from the ¹H NMR spectrum. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 9.75 | s | N/A | CHO |

| ¹H | 7.64 | d | ⁴JFH = 7.4 | Ar-H |

| ¹H | 6.42 | d | ³JFH = 10.3 | Ar-H |

| ¹H | 6.30 | s (br) | N/A | NH₂ |

| ¹³C | 191.7 | s | N/A | CHO |

| ¹³C | 163.4 | d | ¹JFC = 255.2 | C-F |

| ¹³C | 151.2 | d | ³JFC = 12.6 | C-NH₂ |

| ¹³C | 140.7 | d | ³JFC = 4.4 | Ar-C |

| ¹³C | 117.4 | s | N/A | Ar-C |

| ¹³C | 103.3 | d | ²JFC = 25.8 | Ar-C |

| ¹³C | 95.3 | d | ²JFC = 23.1 | C-Br |

| ¹⁹F | -97.63 | dd | J = 10.3, 7.4 | Ar-F |

2D-NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show a cross-peak between the two aromatic protons at 7.64 and 6.42 ppm, confirming their proximity in the spin system. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, definitively linking the proton and carbon assignments.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. This provides valuable information about the functional groups present. For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. ijtsrd.com The aldehyde C-H stretch typically appears as a pair of bands between 2700-2900 cm⁻¹. The most intense band is often the carbonyl (C=O) stretch of the aldehyde, which is expected around 1680-1700 cm⁻¹. Aromatic C=C ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.net Furthermore, the C-F and C-Br stretching vibrations would be present in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine (NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aldehyde C-H Stretch | 2700 - 2900 | Aldehyde (CHO) |

| C=O Stretch | 1680 - 1700 | Aldehyde (CHO) |

| N-H Bend | 1590 - 1650 | Amine (NH₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| C-F Stretch | 1100 - 1300 | Aryl Fluoride |

| C-Br Stretch | 500 - 700 | Aryl Bromide |

Mass Spectrometry (LC-MS, UPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound, high-resolution mass spectrometry with a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) provides a precise mass for the protonated molecule [M+H]⁺. The experimentally determined m/z value of 217.9616 is in excellent agreement with the calculated value of 217.9611 for the formula C₇H₆BrFNO⁺. rsc.org This confirms the elemental composition. A key feature in the mass spectrum is the isotopic pattern caused by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show two peaks of almost equal intensity separated by two mass units (the M⁺ and M+2 peaks), which is a definitive indicator for the presence of a single bromine atom in the molecule.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the aromatic ring's symmetric "breathing" modes and C-Br vibrations, which can be weak in the FTIR spectrum. The C=O and C=C stretching vibrations would also be Raman active, providing complementary data to the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is used to identify chromophores—the parts of a molecule that absorb light. The benzaldehyde (B42025) ring substituted with an amino group, a bromine atom, and a fluorine atom constitutes a significant chromophore. The spectrum is expected to show absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* electronic transitions characteristic of substituted aromatic aldehydes. The exact position and intensity of these bands are sensitive to the solvent used and the specific substitution pattern on the aromatic ring.

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for assessing the purity of non-volatile organic compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel in a column) and a liquid mobile phase.

A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the separation of compounds with a range of polarities. Detection is typically performed using a UV detector set at a wavelength where the target compound absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks. For this compound, an LC-MS analysis has shown a purity of over 99% (by UV detection) with a retention time of 18.83 minutes under specific, though not fully detailed, conditions. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and assay determination of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed, offering robust separation of the main component from related substances.

A typical HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for resolving compounds with a wide range of polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte and its impurities exhibit significant absorbance. researchgate.net

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution. waters.comwaters.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For this compound, converting an HPLC method to a UPLC method can drastically increase sample throughput without compromising data quality. lcms.cz

The benefits of UPLC include sharper peaks, better sensitivity, and reduced solvent consumption, making it a more cost-effective and environmentally friendly option for high-throughput quality control laboratories. waters.com The fundamental principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced.

Performance Comparison: HPLC vs. UPLC (Illustrative)

| Parameter | HPLC | UPLC |

| Run Time | ~25 minutes | ~5 minutes |

| Peak Width (Main Analyte) | 0.25 minutes | 0.05 minutes |

| Resolution (Critical Pair) | 1.8 | 3.5 |

| Solvent Consumption / Run | ~25 mL | ~3 mL |

Gas Chromatography (GC), including Low Thermal Mass GC (LTM GC) for Isomer Separation

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Given the benzaldehyde structure, the target compound is amenable to GC analysis. GC is particularly valuable for separating positional isomers, which can be a significant challenge for liquid chromatography methods. vurup.skchromforum.org The separation of isomers of bromofluorobenzaldehyde is a known application where GC excels. rsc.org

For complex separations, especially of closely related isomers, Low Thermal Mass GC (LTM GC) offers significant advantages. nih.gov LTM GC utilizes columns with low thermal mass, enabling extremely fast and precise temperature programming. oup.comresearchgate.net This rapid heating and cooling allows for enhanced resolution and significantly shorter run times compared to conventional GC ovens. rsc.orgresearchgate.net A study on bromofluoro benzaldehyde isomers demonstrated the development of a single, fast, and accurate LTM GC method for their separation and quantification. rsc.org

Illustrative GC Method Parameters for Isomer Analysis:

| Parameter | Value |

| Column | DB-624 or similar mid-polarity phase, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program (LTM GC) | 140 °C, ramp at 20 °C/min to 240 °C, hold for 2 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis. It is highly effective for monitoring the progress of chemical reactions, identifying compounds, and performing initial purity checks. nih.govlibretexts.org For this compound, TLC can be used to quickly verify the consumption of starting materials and the formation of the product during its synthesis. nih.gov

A TLC analysis involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their affinity for the stationary and mobile phases. Spots are typically visualized under UV light. acs.org

Illustrative TLC System:

| Component | Description |

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV lamp at 254 nm |

| Typical Rf Value | ~0.45 (highly dependent on exact conditions) |

Method Validation and Quality Control in Analytical Chemistry

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. numberanalytics.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters must be assessed to ensure the reliability of analytical data. fda.govgmp-compliance.orgloesungsfabrik.deich.org

Robustness Studies

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographytoday.comchromatographyonline.com This provides an indication of its reliability during normal usage. industrialpharmacist.com For an HPLC method, typical parameters to vary include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. chromatographytoday.com The method is considered robust if the results remain within acceptable criteria despite these small changes. pharmasop.in

Illustrative Robustness Study Parameters (HPLC Method):

| Parameter | Variation | Effect on Results (e.g., Retention Time) |

| Flow Rate | ± 0.1 mL/min | Minor shift, resolution maintained |

| Column Temperature | ± 2 °C | Minor shift, resolution maintained |

| % Acetonitrile | ± 2% | Noticeable shift, but within system suitability |

| Mobile Phase pH | ± 0.2 units | Negligible effect |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will increasingly focus on developing environmentally benign and economically viable synthetic routes for 2-Amino-3-bromo-6-fluorobenzaldehyde and its derivatives. This aligns with the broader principles of green chemistry, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. spectroscopyonline.com

Key areas of investigation include:

Mechanochemistry: Solid-state reactions induced by mechanical energy, such as ball milling, can significantly reduce or eliminate the need for solvents. acs.org This approach offers a greener alternative to traditional solution-phase synthesis, minimizing volatile organic compound (VOC) emissions and simplifying product isolation. acs.org

One-Pot Procedures: The development of multi-step syntheses performed in a single reaction vessel (one-pot reactions) enhances efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and reducing waste. mt.com A future direction could involve a one-pot reduction/cross-coupling strategy, where a masked aldehyde intermediate of a related precursor is functionalized in a single sequence. spectroscopyonline.commt.com

Green Solvents and Catalysts: Research into the use of biodegradable solvents, water-based reaction media, or even solvent-free conditions is a priority. catalysis.blog The exploration of natural, non-toxic catalysts, such as those derived from citric acid (e.g., lemon juice), represents a novel and sustainable approach for reactions involving substituted benzaldehydes. rsc.org

Table 1: Comparison of Sustainable Synthetic Strategies

| Strategy | Principle | Potential Advantages for Synthesizing Derivatives |

|---|---|---|

| Mechanochemistry | Using mechanical force to induce chemical reactions in the solid state. acs.org | Reduced solvent waste, potential for novel reactivity, energy efficiency. acs.org |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. mt.com | Increased efficiency, reduced waste from purification, improved atom economy. spectroscopyonline.com |

| Natural Catalysts | Employing biodegradable and non-toxic catalysts from natural sources. rsc.org | Low environmental impact, cost-effectiveness, alignment with green chemistry principles. rsc.org |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Enhanced safety, better temperature control, easier scalability, and integration with in-line analytics. |

Exploration of New Catalytic Systems for Targeted Transformations

The functional groups of this compound offer multiple sites for catalytic modification. Future research will focus on discovering and optimizing novel catalytic systems to achieve highly selective and efficient transformations.

Emerging trends in this area include:

Transition-Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis due to its high atom economy. youtube.com Catalysts based on palladium, rhodium, or less expensive metals like cobalt could be used to selectively introduce new functional groups onto the aromatic ring of this compound, leveraging the directing capabilities of the existing amino or aldehyde groups. mt.comacs.org This allows for the construction of complex heterocyclic systems, such as fluoroalkylated isoquinolinones, from simpler precursors. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts capable of activating carbonyl groups in unique ways. wiley.com Research could explore NHC-catalyzed reactions that utilize the aldehyde group of the title compound to form chiral intermediates, leading to the asymmetric synthesis of complex molecules like fluorescent quinazolinones. wiley.com

Photoredox Catalysis: The combination of photoredox catalysis with other catalytic methods, such as NHC or transition metal catalysis, opens new avenues for radical-based reactions under mild conditions. This could enable novel functionalizations of the aromatic ring or transformations of the aldehyde group that are not accessible through traditional thermal methods.

Expansion of Synthetic Utility in Diverse Chemical Fields

The unique combination of substituents in this compound makes it an attractive starting material for synthesizing novel compounds in various fields beyond traditional organic synthesis.

Medicinal Chemistry: The presence of halogen atoms is known to modulate the physicochemical and biological properties of molecules, often enhancing their efficacy as drug candidates. acs.org The compound can serve as a scaffold for synthesizing new heterocyclic compounds, such as benzoxazoles, quinolines, and quinazolinones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. wiley.comlibretexts.org Its structure is suitable for designing inhibitors of specific enzymes, where the aldehyde could form reversible or irreversible covalent bonds and the substituted ring could engage in specific hydrophobic or halogen-bonding interactions within a target protein's active site. youtube.com

Materials Science: Halogenated aromatic compounds are crucial intermediates in the synthesis of advanced materials. grandviewresearch.com Derivatives of this compound could be used to create novel organic semiconductors, functional polymers, and materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). grandviewresearch.com The specific substitution pattern can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, which is critical for designing efficient electronic devices. grandviewresearch.com

Advanced Computational Approaches for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of this compound, advanced computational methods can provide deep insights and guide experimental work.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular structure, vibrational frequencies, and electronic properties of the compound and its derivatives. acs.orgstepscience.com Such calculations can help elucidate reaction mechanisms, predict the regioselectivity of further substitutions, and understand the stability of reaction intermediates. acs.orgyoutube.com For instance, DFT can model the formation of intermediates in catalytic cycles, helping to optimize catalyst design for specific transformations. stepscience.com

Predictive Modeling and Machine Learning: As more data on the reactivity of halogenated compounds becomes available, machine learning (ML) models can be developed to predict reaction outcomes and properties. americanpharmaceuticalreview.com For example, ML algorithms could predict the bond dissociation energies of the C-Br bond under various conditions, providing insights into its potential for radical or cross-coupling reactions. americanpharmaceuticalreview.com This predictive capability can significantly reduce the number of experiments needed, saving time and resources.

Table 2: Applications of Computational Methods

| Computational Method | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, intermediate stability, activation barriers. stepscience.com |

| Molecular Property Prediction | Electronic structure (HOMO/LUMO), molecular electrostatic potential, IR/NMR spectra. acs.orgacs.org | |

| Aromaticity Studies | HOMA, NICS, and other aromaticity indices to understand substituent effects. youtube.com | |

| Machine Learning (ML) | Reactivity Prediction | Bond dissociation energies, reaction yields, optimal reaction conditions. americanpharmaceuticalreview.com |

| Virtual Screening | Predicting biological activity or material properties of virtual derivative libraries. |

Integration of Advanced Analytical Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of derivatives from this compound, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of chemical reactions, offering significant advantages over traditional offline analysis. mt.comrsc.org

In-Situ Spectroscopy (FTIR, Raman, NMR): Techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy (e.g., ReactIR) can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel. mt.comacs.orgacs.org This provides immediate kinetic data and can help identify transient or unstable intermediates that might be missed by offline sampling. spectroscopyonline.com Similarly, in-situ NMR spectroscopy, using specialized high-pressure tubes, allows for detailed structural analysis of species present under actual reaction conditions. wiley.com

Real-Time Mass Spectrometry: Advanced mass spectrometry techniques can be coupled to reaction systems to provide real-time feedback on the formation of products and byproducts. catalysis.blog This is particularly useful for complex reaction mixtures where spectroscopic signals may overlap.

The integration of these advanced analytical tools will enable more robust process development, ensuring higher yields, better purity, and enhanced safety for reactions involving this compound. mt.comacs.org

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-bromo-6-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step halogenation and functionalization of benzaldehyde derivatives. For example:

Nitration/Bromination : Sequential halogenation (e.g., bromine substitution at position 3) followed by fluorination at position 6 under controlled temperature (0–5°C) to avoid over-halogenation .

Amination : Introduction of the amino group at position 2 via reductive amination or catalytic hydrogenation, requiring inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating the aldehyde while minimizing byproducts like carboxylic acids (from over-oxidation) .

Q. Key Considerations :

- Monitor reaction progress using TLC with UV visualization (aldehyde spots at Rf ~0.4 in ethyl acetate/hexane).

- Optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) to maximize regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H NMR :

- Aldehyde proton: Sharp singlet at δ 9.8–10.2 ppm.

- Aromatic protons: Coupling patterns reveal substituent positions (e.g., doublet for F at C6, J = 8–10 Hz) .

- ¹³C NMR :

- IR Spectroscopy :

- Strong C=O stretch at ~1700 cm⁻¹ (aldehyde).

- N-H stretches (amino group) at ~3300–3500 cm⁻¹ .

- Mass Spectrometry :

Advanced Research Questions

Q. How do the electronic effects of the amino, bromo, and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Activating/Deactivating Effects :

- Amino group (C2) : Strongly activates the ring via electron donation (+M effect), directing electrophiles to meta/para positions. However, steric hindrance at C2 may limit substitution .

- Bromo (C3) : Acts as a moderate deactivating group (-I effect) but a poor leaving group in NAS unless activated by strong bases (e.g., KOtBu) .

- Fluoro (C6) : Weakly deactivating (-I) but ortho/para-directing, competing with amino group effects.

- Reactivity Studies :

Q. How can this compound serve as a precursor for bioactive molecule synthesis, and what are the critical steps in derivatization?

Methodological Answer:

- Pharmaceutical Intermediates :

- Anticancer Agents : Condensation with hydrazines to form Schiff bases, followed by cyclization to quinazoline derivatives (e.g., EGFR inhibitors) .

- Antimicrobials : Aldehyde oxidation to carboxylic acid (using KMnO₄/H⁺), then coupling with β-lactam cores .

- Key Challenges :

- Protect the amino group (e.g., acetylation) during oxidation to prevent side reactions.

- Optimize reaction pH (e.g., pH 7–8 for Schiff base formation) to balance aldehyde reactivity and amine stability .

Q. What strategies mitigate regioselectivity conflicts during functionalization of this compound?

Methodological Answer:

- Directing Group Utilization :

- Microwave-Assisted Synthesis :

- Computational Modeling :

- Use software like Gaussian or ORCA to simulate transition states and identify low-energy pathways for substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.